molecular formula C19H15FN2O2 B2954393 (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(isoquinolin-1-yl)methanone CAS No. 2034290-42-9

(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(isoquinolin-1-yl)methanone

Cat. No. B2954393
CAS RN: 2034290-42-9
M. Wt: 322.339
InChI Key: AKISSZWEHQODOV-UHFFFAOYSA-N
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Description

(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(isoquinolin-1-yl)methanone, also known as Lu AE58054, is a novel compound that has been extensively studied for its potential therapeutic benefits in various neurological and psychiatric disorders.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic Approaches : Research on similar heterocyclic compounds, such as fluorinated azomethine ylides and quinazolinones, highlights advanced synthetic strategies, including multi-component reactions, 1,3-dipolar cycloadditions, and photoinduced intermolecular electron transfer processes. These methods could potentially be applied or adapted for the synthesis of "(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(isoquinolin-1-yl)methanone" (Novikov et al., 2003), (Maekawa et al., 2004).

  • Structural Characterization : Studies involving X-ray diffraction and spectroscopic analyses provide valuable insights into the structural features of these compounds. Understanding the conformational preferences and intermolecular interactions in the solid state could inform the design and functionalization of the target compound (Benaka Prasad et al., 2018).

Biological Activities

  • Antiproliferative and Antitumour Activities : Research on quinazolinone derivatives and related structures demonstrates significant biological activities, including antiproliferative and antitumour effects. These findings suggest potential applications in drug discovery, especially in the development of new anticancer agents (Tang & Fu, 2018).

  • Fluorescence Studies : The investigation of fluorescence properties in nitrogen-containing fluorophores provides a foundation for the development of new fluorescent probes and materials. The ability to modulate fluorescence through chemical modifications could be explored in the context of the target compound for applications in sensing and imaging (Tamuly et al., 2006).

properties

IUPAC Name

(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-isoquinolin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O2/c20-15-5-6-17-14(11-15)12-22(9-10-24-17)19(23)18-16-4-2-1-3-13(16)7-8-21-18/h1-8,11H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKISSZWEHQODOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1C(=O)C3=NC=CC4=CC=CC=C43)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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